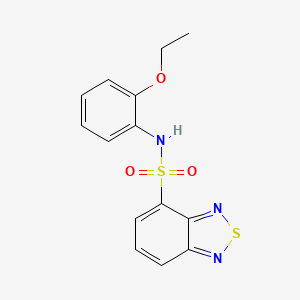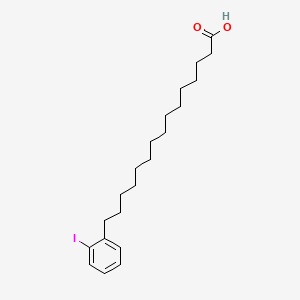
7-Methyl-6-thioguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6-thioguanosine is a chromophoric substrate used primarily in biochemical research. It is known for its ability to quantify inorganic phosphate and determine the activity of purine nucleoside phosphorylase . The compound has a molecular formula of C11H15N5O4S and a molecular weight of 313.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine typically involves the methylation of 6-thioguanosine. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as sodium hydroxide and methyl iodide are commonly used.
Major Products Formed:
Oxidation: Potential products include sulfoxides and sulfones.
Substitution: Methylated derivatives are common products.
Applications De Recherche Scientifique
7-Methyl-6-thioguanosine is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase and inorganic phosphate . This reaction is monitored spectrophotometrically, making it a valuable tool for measuring enzyme activity and phosphate levels .
Comparaison Avec Des Composés Similaires
6-Thioguanosine: Similar in structure but lacks the methyl group at the 7-position.
7-Methylguanosine: Similar but lacks the thiol group at the 6-position.
Uniqueness: 7-Methyl-6-thioguanosine’s unique combination of a methyl group at the 7-position and a thiol group at the 6-position makes it particularly useful for specific biochemical assays and research applications .
Propriétés
Formule moléculaire |
C11H15N5O4S |
|---|---|
Poids moléculaire |
313.34 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
JZOJDNSUWURGIR-KQYNXXCUSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |
SMILES canonique |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |
Synonymes |
2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)
![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)





